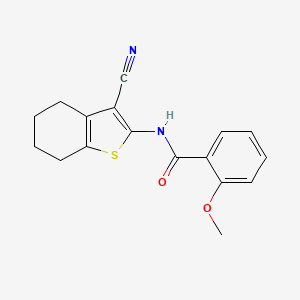

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide

Description

Molecular Formula: C₁₇H₁₆N₂O₂S

Structural Features:

- A 4,5,6,7-tetrahydro-1-benzothiophene core substituted at the 2-position with a cyano (-CN) group.

- Linked via an amide bond to a 2-methoxybenzoyl moiety.

Key Properties: - Molecular Weight: 340.44 g/mol (calculated from molecular formula) .

- SMILES: COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N .

- Hydrogen Bonding: One H-bond donor (amide NH) and four H-bond acceptors (amide O, methoxy O, cyano N, thiophene S) .

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-21-14-8-4-2-7-12(14)16(20)19-17-13(10-18)11-6-3-5-9-15(11)22-17/h2,4,7-8H,3,5-6,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEWISPZFGVKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide typically involves the following steps:

Formation of the Benzothiophene Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiophene ring. This can be achieved through various cyclization reactions, often involving sulfur-containing reagents and catalysts.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzothiophene ring is replaced by a cyano group.

Formation of the Benzamide Structure: The benzamide structure is formed by reacting the benzothiophene derivative with a methoxy-substituted benzoyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the cyano group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Reagents such as sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. Specifically, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide has been studied for its antiproliferative effects against various cancer cell lines. A study highlighted that compounds with cyano groups showed strong antiproliferative activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM . The presence of methoxy groups has been shown to enhance the antioxidant activity of these compounds, which may contribute to their anticancer efficacy by mitigating oxidative stress in cancer cells .

Neuropharmacological Potential

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into related compounds has demonstrated their ability to modulate dopamine receptors, which are crucial in the treatment of conditions such as schizophrenia and Parkinson's disease . This modulation can lead to therapeutic effects by balancing neurotransmitter levels.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiophene core followed by the introduction of cyano and methoxy substituents. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications at the benzothiophene ring significantly influence the biological activity of the compound. For instance, altering the position and nature of substituents can enhance or reduce anticancer activity and selectivity against specific cancer types . Understanding these relationships is crucial for designing more potent derivatives.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is essential for reducing side effects associated with conventional chemotherapy .

Antioxidant Properties

The compound has also shown promising antioxidant properties due to the presence of methoxy groups which can donate electrons or hydrogen atoms to stabilize free radicals. This property not only contributes to its anticancer potential but also suggests applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiophene Core

N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (C₂₂H₁₉NO₂S)

- Structural Differences: Replaces the cyano group with a benzoyl (-COC₆H₅) moiety and lacks the methoxy group on the benzamide .

- Crystallographic Data :

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-4-nitrobenzamide

- Structural Differences: Substitutes the 2-methoxy group with a nitro (-NO₂) and methyl (-CH₃) group on the benzamide .

- Methyl groups enhance lipophilicity (higher logP).

Modifications on the Benzamide Moiety

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide (C₂₄H₃₁N₃O₃S₂)

- Structural Differences : Replaces 2-methoxy with a dibutylsulfamoyl (-SO₂N(C₄H₉)₂) group at the 4-position .

- Increased molecular weight (465.6 g/mol) may reduce membrane permeability.

N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethylbenzamide

Physicochemical and Crystallographic Properties

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly as a selective inhibitor of certain kinases. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₃N₂OS

- Molecular Weight : 300.351 g/mol

- CAS Number : 312917-14-9

- Appearance : Tan solid

- Solubility : Soluble in DMSO (10 mg/ml)

The compound acts primarily as an inhibitor of JNK (c-Jun N-terminal kinase), specifically targeting JNK2 and JNK3. The inhibition of these kinases is crucial as they are involved in various cellular processes including apoptosis, inflammation, and stress responses. The selectivity towards JNK2 and JNK3 over JNK1 indicates its potential for therapeutic applications with reduced side effects.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity across various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for different cell lines:

These values indicate a potent effect on breast cancer cells (MCF-7), which is particularly noteworthy for developing targeted cancer therapies.

Antioxidative Activity

In addition to its antiproliferative properties, the compound has shown antioxidative capabilities. This is significant as oxidative stress is a known contributor to cancer progression and other diseases. The antioxidative activity was assessed using various spectroscopic methods, confirming its potential to mitigate oxidative damage in cells.

Case Studies and Research Findings

- JNK Inhibition Studies : A study by Angell et al. highlighted the compound's selective inhibition of JNK2 and JNK3 with pIC₅₀ values of 6.5 and 6.7 respectively, indicating strong binding affinity to the ATP-binding site of these kinases .

- Antiproliferative Mechanism : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through modulation of key signaling pathways associated with cell survival .

- Comparative Analysis : In comparative studies with other known antiproliferative agents like doxorubicin and etoposide, this compound exhibited comparable or superior activity against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.